An In-depth Technical Guide to 3,7-Dimethyloctan-3-ol: Chemical Properties and Structure

An In-depth Technical Guide to 3,7-Dimethyloctan-3-ol: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,7-Dimethyloctan-3-ol, also known as tetrahydrolinalool, is a tertiary alcohol with a faint floral odor.[1] It is a monoterpenoid and a fatty alcohol, structurally it is 3-octanol (B1198278) substituted by methyl groups at positions 3 and 7.[2] This compound and its derivatives are of interest in various fields, including the fragrance industry, and as intermediates in the synthesis of other organic molecules.[2][3] Notably, it has been identified as a metabolite in cancer metabolism, suggesting a potential area for further investigation in biomedical research.[1][2] This guide provides a comprehensive overview of its chemical properties, structure, and analytical methodologies.

Chemical Structure and Identification

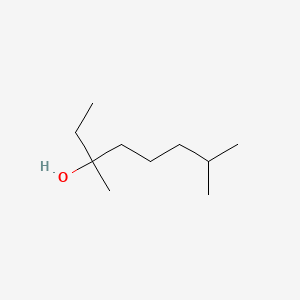

The fundamental structure of 3,7-dimethyloctan-3-ol consists of an eight-carbon chain with a hydroxyl group and a methyl group attached to the third carbon, and another methyl group on the seventh carbon.

Caption: Chemical structure of 3,7-Dimethyloctan-3-ol.

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | 3,7-dimethyloctan-3-ol[1][2] |

| CAS Number | 78-69-3[1][2] |

| Molecular Formula | C10H22O[1][2] |

| SMILES | CCC(C)(O)CCCC(C)C[4] |

| InChI | 1S/C10H22O/c1-5-10(4,11)8-6-7-9(2)3/h9,11H,5-8H2,1-4H3[4] |

| InChIKey | DLHQZZUEERVIGQ-UHFFFAOYSA-N[2] |

Physicochemical Properties

3,7-Dimethyloctan-3-ol is a colorless liquid at room temperature.[1] Its properties are summarized in the table below.

Table 2: Physicochemical Data

| Property | Value |

| Molecular Weight | 158.28 g/mol [2][5] |

| Boiling Point | 194.5 ± 8.0 °C at 760 mmHg |

| Density | 0.8 ± 0.1 g/cm³[6] |

| Flash Point | 169 °F (76.1 °C)[3] |

| Water Solubility | 320 mg/L at 25 °C[3] |

| logP | 3.3[2][5] |

| Refractive Index | n20/D 1.434[3] |

Experimental Protocols

Synthesis

A common route for the synthesis of related structures involves the hydrogenation of unsaturated precursors. For instance, (S)-3,7-Dimethyloctane-3-ol can be synthesized from linalool (B1675412) with a reported yield of 85%.[7] The general steps would involve:

-

Hydrogenation: The precursor, such as linalool, is subjected to hydrogenation in the presence of a catalyst, typically palladium on activated charcoal.

-

Solvent: The reaction is carried out in a suitable solvent, such as ethanol.

-

Reaction Conditions: The reaction is typically performed at room temperature for a specific duration (e.g., 3 hours).[7]

-

Purification: The final product is purified using standard techniques like distillation.

A patent describes a process for the manufacture of 3,7-dimethyl-l-octen-3-ol, which involves the hydrogenation of 6-methyl-5-hepten-2-one (B42903) to 6-methyl-2-heptanone, followed by reaction with acetylene (B1199291) and subsequent hydrogenation. 3,7-dimethyloctan-3-ol is mentioned as a related product.

Spectroscopic Analysis

Standard spectroscopic techniques are used to confirm the structure and purity of 3,7-dimethyloctan-3-ol.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to determine the proton environment in the molecule. Key expected signals would correspond to the methyl, methylene, and methine protons, as well as the hydroxyl proton.

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule, confirming its identity. Electron ionization (EI) is a common method used.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present, with a characteristic broad peak for the O-H stretch of the alcohol group.

Applications and Relevance in Drug Development

The primary application of 3,7-dimethyloctan-3-ol is in the fragrance and flavor industry.[2][3] It is also used in a variety of daily chemical flavor formulations.[3]

Its relevance to drug development is currently indirect but presents potential avenues for research:

-

Metabolite in Cancer: Its identification as a metabolite in cancer metabolism warrants further investigation into its role in cancer biology and its potential as a biomarker.[1][2]

-

Synthetic Intermediate: As a chiral alcohol, it can serve as a starting material or intermediate in the synthesis of more complex molecules, including pharmaceuticals. For instance, it is a base product for the synthesis of Vitamin E.

-

Biofuel and Agrochemicals: Research has explored its use as a potential biofuel and in the synthesis of agrochemicals.

Logical Workflow for Analysis

The following diagram illustrates a typical workflow for the analysis and characterization of 3,7-dimethyloctan-3-ol.

Caption: Logical workflow for the analysis of 3,7-Dimethyloctan-3-ol.

Safety Information

3,7-Dimethyloctan-3-ol is classified as a combustible liquid and can cause skin and serious eye irritation.[8] It may also cause an allergic skin reaction and is toxic to aquatic life.[8] Standard laboratory safety precautions, including the use of personal protective equipment, should be followed when handling this compound.[8]

Conclusion

3,7-Dimethyloctan-3-ol is a well-characterized tertiary alcohol with established applications in the fragrance industry. Its role as a metabolite in cancer and its potential as a synthetic precursor highlight areas for future research, particularly in the fields of medicinal chemistry and drug development. This guide provides a foundational understanding of its chemical properties and structure to aid researchers and scientists in their work with this compound.

References

- 1. Tetrahydrolinalool | C10H22O | CID 6548 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. (3S)-3,7-dimethyloctan-3-ol | C10H22O | CID 7000008 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3,7-DIMETHYL-1-OCTANOL(106-21-8) 1H NMR [m.chemicalbook.com]

- 5. Human Metabolome Database: Showing metabocard for 3,7-Dimethyl-3-octanol (HMDB0035246) [hmdb.ca]

- 6. 3,7-dimethyloct-6-en-1-yn-3-ol synthesis - chemicalbook [chemicalbook.com]

- 7. spectrabase.com [spectrabase.com]

- 8. 3,7-Dimethyloctan-3-ol | CAS#:78-69-3 | Chemsrc [chemsrc.com]